molecular formula C23H28N2O4 B13326880 Fmoc-Lys(Me2)-OH

Fmoc-Lys(Me2)-OH

Cat. No.: B13326880
M. Wt: 396.5 g/mol
InChI Key: DCFIJZOUZZCQOO-NRFANRHFSA-N
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Description

Fmoc-Lys(Me2)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-N,N-dimethyl-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Me2)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The dimethylation of the lysine side chain is carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient separation of intermediates and minimizes the need for extensive purification steps .

Scientific Research Applications

Chemistry

Fmoc-Lys(Me2)-OH is extensively used in the synthesis of complex peptides and proteins. Its incorporation into peptide sequences allows for the study of protein-protein interactions and the development of peptide-based drugs .

Biology

In biological research, this compound is used to create peptides that can act as enzyme substrates or inhibitors. These peptides are valuable tools for studying enzyme kinetics and mechanisms .

Medicine

The compound is used in the development of therapeutic peptides, which can target specific proteins involved in diseases. This has applications in cancer therapy, infectious diseases, and metabolic disorders .

Industry

This compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-Lys(Me2)-OH in peptide synthesis involves the protection and deprotection of the amino group, allowing for the stepwise assembly of peptides. The Fmoc group protects the amino group during coupling reactions and is removed to reveal the free amino group for subsequent reactions . The dimethylated lysine side chain can influence the peptide’s conformation and interactions, affecting its biological activity .

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)/t21-/m0/s1

InChI Key

DCFIJZOUZZCQOO-NRFANRHFSA-N

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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